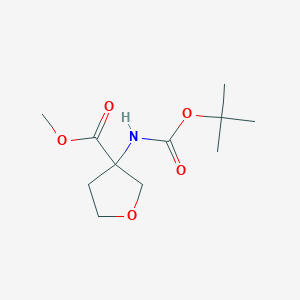

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXQNYKFGJHHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Amino Acid Analogs in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is a perpetual endeavor. Unnatural amino acids have emerged as powerful tools in this pursuit, offering a means to introduce conformational constraints into peptide and small molecule drug candidates.[1] By rigidifying the molecular scaffold, researchers can favorably influence binding affinity to biological targets, increase metabolic stability, and fine-tune physicochemical properties. Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a constrained α-amino acid analog, embodies this principle. Its tetrahydrofuran core imparts a specific three-dimensional geometry, making it a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, empowering researchers to leverage its potential in their drug discovery programs.

Core Attributes and Physicochemical Properties

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a chiral molecule whose core structure consists of a tetrahydrofuran ring substituted at the 3-position with both a Boc-protected amine and a methyl carboxylate group. The tert-butyloxycarbonyl (Boc) protecting group is a widely used, acid-labile protecting group for amines, making it ideal for multi-step organic synthesis.[2]

| Property | Value | Source |

| Molecular Formula | C11H19NO5 | Inferred from parent acid |

| Molecular Weight | 245.27 g/mol | Inferred from parent acid |

| CAS Number | Not available | Not found in searches |

| Appearance | Likely a solid at room temperature | Based on parent acid |

| Solubility | Expected to be soluble in a range of organic solvents | General chemical knowledge |

Synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: A Self-Validating Protocol

The synthesis of the title compound can be logically approached via the esterification of its parent carboxylic acid, 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid. This method is a standard and reliable transformation in organic chemistry.

Experimental Protocol: Fischer Esterification

This protocol describes a classic acid-catalyzed esterification. The choice of a large excess of methanol serves to drive the equilibrium towards the product, and the catalytic acid facilitates the reaction.

Step 1: Reaction Setup

-

To a solution of 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Stir the reaction mixture at reflux for 4-6 hours.

Causality Behind Experimental Choices:

-

Anhydrous Methanol: The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester product back to the carboxylic acid, which would be an unproductive side reaction.

-

Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

-

Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Step 2: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate.

Self-Validating System: The success of the synthesis can be readily monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of a new, less polar spot corresponding to the methyl ester. The final product's identity and purity can be confirmed by spectroscopic methods such as NMR and mass spectrometry.

Caption: Fischer esterification workflow for the synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate.

Analytical Characterization

The structural elucidation of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.4 ppm. The methyl group of the ester will appear as a singlet around 3.7 ppm. The diastereotopic protons of the tetrahydrofuran ring will exhibit complex multiplets in the region of 2.0-4.5 ppm. The NH proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a carbonyl signal for the ester at approximately 170-175 ppm and a carbonyl signal for the carbamate around 155 ppm. The quaternary carbon of the Boc group will be visible around 80 ppm, and the methyl carbons of the Boc and ester groups will appear in the upfield region. The carbons of the tetrahydrofuran ring will resonate in the range of 30-70 ppm.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ and a sodium adduct [M+Na]⁺.

Applications in Drug Discovery and Development

Constrained amino acids like Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The tetrahydrofuran motif is found in numerous natural products and biologically active molecules and is recognized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[3][4]

While specific examples of drugs synthesized directly from Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate are not explicitly detailed in the readily available literature, its parent structure, 3-amino-tetrahydrofuran-3-carboxylic acid, is a key component in the synthesis of Factor Xa inhibitors, which are a class of anticoagulants used to prevent and treat blood clots.[5] The incorporation of this constrained amino acid analog can lead to improved binding to the target enzyme and enhanced pharmacological properties.

Caption: Role of a Factor Xa inhibitor, potentially synthesized using a tetrahydrofuran-amino acid scaffold, in the coagulation cascade.

Conclusion and Future Perspectives

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate represents a valuable and versatile building block for medicinal chemists. Its constrained nature, coupled with the favorable properties of the tetrahydrofuran scaffold, makes it an attractive component for the design of novel therapeutics with potentially improved efficacy and pharmacokinetic profiles. While detailed public data on this specific molecule is limited, its logical synthesis from readily available precursors and its clear potential for incorporation into biologically active molecules underscore its importance. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of such constrained amino acid analogs will undoubtedly play an increasingly significant role in the future of drug discovery.

References

- Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (WO2008080891A2).

-

Chemsrc. (n.d.). Methyl tetrahydrofuran-3-carboxylate. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved January 24, 2026, from [Link]

-

SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (US6528505B1).

-

ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved January 24, 2026, from [Link]

-

PMC. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 24, 2026, from [Link]

- Google Patents. (1999). Process for the preparation of 3-methyltetrahydrofuran. (US5912364A).

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. Retrieved January 24, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved January 24, 2026, from [Link]

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved January 24, 2026, from [Link]

-

Diva-Portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved January 24, 2026, from [Link]

-

Biotech Solutions and Pharmaceuticals Limited. (n.d.). Intermediates. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 24, 2026, from [Link]

-

Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved January 24, 2026, from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

An In-depth Technical Guide to Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a specialized heterocyclic amino acid derivative. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural significance, physicochemical properties, synthetic routes, and its strategic application as a constrained scaffold in modern medicinal chemistry. While a specific CAS number for this exact methyl ester is not prominently listed in major chemical databases, indicating its likely status as a transient research intermediate, we will reference the closely related and commercially available carboxylic acid precursor, 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid (CAS No. 869785-31-9) , as a foundational point of reference.

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of contemporary drug discovery, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design. These building blocks serve to lock a peptide or small molecule therapeutic into a specific, biologically active conformation. This pre-organization often leads to a significant enhancement in binding affinity and selectivity for the target receptor or enzyme by reducing the entropic penalty of binding.

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a prime example of such a scaffold. It incorporates a quaternary α-carbon embedded within a tetrahydrofuran (THF) ring. This structural motif imparts several desirable features:

-

Rigidity and Defined Geometry: The five-membered THF ring restricts the bond rotations around the Cα-Cβ axis, presenting appended functionalities in well-defined spatial orientations.

-

Improved Metabolic Stability: The quaternary center and the ether linkage within the THF ring can enhance resistance to enzymatic degradation compared to more flexible, linear counterparts.

-

Modulation of Physicochemical Properties: The oxygen atom of the THF ring acts as a hydrogen bond acceptor, influencing the molecule's polarity, solubility, and interaction with biological targets.[1]

These attributes make the title compound and its derivatives valuable tools for probing ligand-receptor interactions and for developing novel therapeutics with improved pharmacological profiles.

Physicochemical and Spectroscopic Properties

While experimental data for the title methyl ester is scarce, we can extrapolate its expected properties based on its constituent parts: the parent acid, the methyl ester functionality, and the Boc protecting group.

| Property | Expected Value / Observation | Rationale / Reference |

| CAS Number | Not Assigned / Not Commercially Available | The direct methyl ester is likely synthesized and used in situ. The parent acid is available: 869785-31-9 . |

| Molecular Formula | C11H19NO5 | Derived from the structure. |

| Molecular Weight | 245.27 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a colorless oil or a white to off-white solid. | Based on similar N-Boc protected amino esters and the solid nature of the parent acid. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF). Low solubility in water. | The Boc group and methyl ester increase lipophilicity compared to the parent amino acid. |

| 1H NMR | Key signals expected: ~1.45 ppm (s, 9H, Boc); ~3.75 ppm (s, 3H, -OCH3); 3.8-4.2 ppm (m, 4H, THF ring protons); ~5.5 ppm (br s, 1H, -NH). | Based on standard chemical shifts for Boc-protected amines, methyl esters, and THF protons[2][3][4]. |

| 13C NMR | Key signals expected: ~28.3 ppm (Boc CH3); ~52.5 ppm (-OCH3); ~67-75 ppm (THF ring carbons); ~80.1 ppm (Boc C); ~155.5 ppm (Boc C=O); ~172.0 ppm (Ester C=O). | Based on typical chemical shifts for the respective functional groups[4]. |

| Storage | Store refrigerated (2-8°C) under an inert atmosphere. | Recommended for N-Boc protected amino acids to prevent degradation. |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is most logically achieved via the esterification of its corresponding carboxylic acid precursor. This multi-step synthesis highlights fundamental principles of modern organic chemistry, including protection-group strategy and nucleophilic substitution.

Overall Synthetic Workflow

The pathway begins with a commercially available starting material and proceeds through the introduction of the amino and carboxyl functionalities, followed by protection and final esterification.

Sources

A Technical Guide to the Physicochemical Properties of Methyl 3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate

Abstract: Methyl 3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate is a key synthetic intermediate, particularly valuable in the construction of complex bioactive molecules and novel pharmaceuticals. Its structure combines three critical features: a tetrahydrofuran (THF) ring, a common pharmacophore; a conformationally restricted α,α-disubstituted amino acid moiety; and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of the core physical, chemical, and spectral properties of this compound. It is intended for researchers in medicinal chemistry and drug development, offering not only reference data but also detailed, field-tested protocols for its characterization, ensuring scientific integrity and reproducibility in its application.

Introduction and Strategic Importance

The Tetrahydrofuran Motif in Medicinal Chemistry

The tetrahydrofuran ring is a privileged scaffold found in a vast array of natural products and FDA-approved drugs.[1][2] Its non-planar, flexible conformation allows it to serve as a versatile linker or a bioisosteric replacement for phenyl rings, often improving metabolic stability and solubility profiles. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] The incorporation of this moiety is a well-established strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

The Significance of the α,α-Disubstituted Amino Acid Core

The central quaternary carbon atom, substituted with both an amino group and a carboxylate, imparts significant conformational constraint. Unlike simple amino acids, this structure limits rotational freedom, which is a crucial tactic in drug design to "lock" a molecule into its bioactive conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a target protein.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[] Its primary advantage is its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic), while being easily and cleanly removed under moderately acidic conditions (e.g., with trifluoroacetic acid). This orthogonality makes it indispensable for multi-step synthetic campaigns where other functional groups must be manipulated without affecting the protected amine.[]

Molecular Structure and Core Physicochemical Data

Chemical Structure

The structure consists of a central tetrahydrofuran ring substituted at the 3-position with both a Boc-protected amine and a methyl ester. The C3 position is a chiral center.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who utilize mass spectrometry for the structural elucidation and quality control of complex organic molecules.

Introduction: The Significance of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a Cα-tetrasubstituted α-amino acid derivative. The rigid tetrahydrofuran scaffold and the presence of the Boc (tert-butyloxycarbonyl) protecting group make it a valuable component in the synthesis of peptidomimetics and other constrained bioactive molecules. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the final drug substance. Mass spectrometry serves as a powerful analytical tool for confirming its molecular weight and providing detailed structural information through the analysis of its fragmentation patterns.

The Boc protecting group is widely used in organic synthesis due to its stability in various conditions and its facile cleavage under acidic conditions.[1] However, this lability can also present challenges during mass spectrometric analysis, often leading to in-source fragmentation.[2] Understanding these fragmentation pathways is crucial for accurate spectral interpretation.

Experimental Approach: Acquiring the Mass Spectrum

The successful acquisition of a meaningful mass spectrum for Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate hinges on the appropriate selection of ionization technique and instrumental parameters. Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes in-source fragmentation and favors the formation of protonated molecular ions.

Sample Preparation and Infusion

A dilute solution of the analyte is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small percentage of formic acid to promote protonation. A standard concentration for direct infusion would be in the range of 1-10 µg/mL.

Instrumentation and Key Parameters

A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended to obtain accurate mass measurements for both the parent ion and its fragments. This level of accuracy is essential for confirming elemental compositions.

Table 1: Recommended ESI-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | The basic nitrogen atom of the amino group readily accepts a proton. |

| Capillary Voltage | 3.0 – 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Cone Voltage / Fragmentor Voltage | 20 – 40 V | A lower voltage minimizes in-source fragmentation, allowing for clear observation of the molecular ion. A higher voltage can be used to induce fragmentation intentionally. |

| Source Temperature | 100 – 150 °C | A lower temperature helps to prevent thermal degradation of the Boc group.[2] |

| Desolvation Gas Flow | 600 – 800 L/hr | Efficiently removes solvent from the charged droplets. |

| Desolvation Temperature | 250 – 350 °C | Facilitates the transition of ions into the gas phase. |

| Collision Energy (for MS/MS) | 10 – 30 eV | A ramped collision energy allows for the observation of a wide range of fragment ions. |

Interpreting the Mass Spectrum: A Predictive Fragmentation Analysis

The mass spectrum of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is expected to be characterized by a prominent protonated molecular ion ([M+H]⁺) and a series of fragment ions resulting from the dissociation of the Boc group and cleavages within the tetrahydrofuran ring and the ester moiety.

The Protonated Molecular Ion

The molecular formula of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is C₁₁H₁₉NO₅. The expected monoisotopic mass of the neutral molecule is 245.1263 g/mol . Therefore, the protonated molecular ion [M+H]⁺ should be observed at an m/z of approximately 246.1341.

Characteristic Fragmentation of the Boc Group

The Boc group is known to undergo characteristic losses upon collisional activation.[3][4][5][6] These neutral losses are diagnostic for the presence of this protecting group.

-

Loss of isobutylene (C₄H₈, 56.0626 Da): This is a very common fragmentation pathway for Boc-protected amines, resulting in a carbamic acid intermediate which can then lose CO₂.

-

Loss of tert-butanol (C₄H₁₀O, 74.0732 Da): This can occur through a rearrangement process.[5]

-

Loss of the entire Boc group (C₅H₉O₂, 101.0603 Da): This results in the free amine.

-

Loss of CO₂ (43.9898 Da) from the Boc group.

Fragmentation of the Ester and Tetrahydrofuran Ring

Cleavage adjacent to the carbonyl group of the methyl ester is a common fragmentation pathway for esters.[7][8] Additionally, the tetrahydrofuran ring can undergo ring-opening reactions followed by further fragmentation. The analysis of cyclic peptides and related structures often reveals complex fragmentation patterns due to the need to cleave two bonds to generate fragment ions.[9][10]

Table 2: Predicted Fragment Ions of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

| m/z (Predicted) | Proposed Structure/Loss |

| 246.1341 | [M+H]⁺ |

| 190.0715 | [M+H - C₄H₈]⁺ |

| 172.0609 | [M+H - C₄H₁₀O]⁺ |

| 146.0766 | [M+H - C₅H₉O₂]⁺ |

| 202.1443 | [M+H - CO₂]⁺ |

| 188.1286 | [M+H - CH₃OH]⁺ |

| 130.0868 | [M+H - C₅H₉O₂ - CH₄]⁺ |

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. support.proteinmetrics.com [support.proteinmetrics.com]

Stability and storage conditions for Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is a non-canonical amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique trifunctional structure, incorporating a rigid tetrahydrofuran (THF) scaffold, a sterically hindered amino acid core, and an acid-labile Boc protecting group, makes it a valuable building block for synthesizing novel peptidomimetics and complex heterocyclic compounds. The stability of such intermediates is paramount, as their degradation can compromise the integrity of multi-step syntheses, impact yield and purity, and introduce unforeseen impurities into final active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the chemical stability of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate. Moving beyond generic storage advice, this document elucidates the inherent chemical liabilities of its constituent functional groups, predicts principal degradation pathways, and provides field-proven protocols for both optimal storage and experimental stability assessment. The insights herein are designed to empower researchers, scientists, and drug development professionals to maintain the integrity of this valuable reagent, ensuring reproducibility and success in their synthetic endeavors.

Structural Analysis and Inherent Chemical Liabilities

To understand the stability of the title compound, a functional group deconstruction is necessary. The molecule's behavior is dictated by the interplay of three key moieties: the tert-butyloxycarbonyl (Boc) protecting group, the methyl ester, and the tetrahydrofuran ring system.

-

tert-Butyloxycarbonyl (Boc) Group: As a carbamate, the Boc group is a cornerstone of modern peptide synthesis due to its robust stability under a wide range of conditions, particularly basic and nucleophilic environments.[1][] However, its defining characteristic is its lability under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton, leading to the unprotected amine. This acid sensitivity is the most significant chemical liability of the molecule.

-

Methyl Ester Group: The methyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base (saponification). Under basic conditions, this is the most likely functional group to react, yielding a carboxylate salt. Under acidic conditions, hydrolysis can compete with Boc deprotection, depending on the reaction conditions (e.g., temperature, water activity).

-

Tetrahydrofuran (THF) Ring: Ethers, including THF, are generally stable and unreactive. However, their primary liability is the potential to form explosive peroxides upon prolonged exposure to oxygen and light (autoxidation).[3] While the substitution on the THF ring in this molecule may influence the rate of peroxide formation, it remains a critical safety and stability consideration for long-term storage.

Predicted Degradation Pathways

Based on the functional group analysis, two primary degradation pathways are predicted under common laboratory and storage conditions. A third, oxidative pathway, is relevant for long-term storage.

Acid-Catalyzed Degradation

In the presence of acid (e.g., trace acidic impurities, inappropriate storage, or acidic reaction conditions), the primary degradation pathway is the cleavage of the Boc group. This reaction is typically fast and efficient, even with mild acids.[4][5] A secondary, competing reaction is the acid-catalyzed hydrolysis of the methyl ester, which is generally slower.

Caption: Primary and secondary acid-catalyzed degradation pathways.

Base-Catalyzed Degradation (Saponification)

Under basic conditions (e.g., exposure to alkaline substances), the methyl ester will undergo saponification to form the corresponding carboxylate salt. The Boc group is highly stable to base, so it will remain intact.[1][] This is a clean and predictable reaction.

Caption: Base-catalyzed hydrolysis (saponification) of the methyl ester.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above and preserve the compound's integrity, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of structurally related molecules and fundamental chemical principles.[6][7][8][9]

| Parameter | Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential hydrolytic and thermolytic degradation. Prevents peroxide formation which is accelerated by heat. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation and peroxide formation in the THF ring.[3][6] |

| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation and light-catalyzed peroxide formation. |

| Moisture | Tightly Sealed Container, Store in a Dry Location/Desiccator | Minimizes exposure to atmospheric moisture, thereby preventing acid- or base-catalyzed hydrolysis of the ester and Boc groups.[6] |

| Purity | Use High-Purity Solvents/Reagents | Avoids introducing trace acid or base contaminants that can catalyze degradation. |

Handling Protocol: Before use, allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would compromise its stability. Handle the material quickly and blanket any remaining solid with an inert gas before resealing the container tightly.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a self-validating system to confirm the predicted degradation pathways and identify the stability-indicating parameters for analytical method development.[10] This protocol outlines a standard workflow.

Caption: Workflow for a comprehensive forced degradation study.

Methodology

-

Stock Solution Preparation: Accurately prepare a stock solution of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate at 1.0 mg/mL in a suitable inert solvent like acetonitrile.

-

Application of Stress Conditions: [11]

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate the mixture at 60°C.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate the mixture at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation: Place a sample of the solid compound in a 80°C oven.

-

Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours) for analysis. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[10]

-

Sample Quenching:

-

For acidic and basic samples, cool to room temperature and neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable final concentration with the mobile phase.

-

-

Analytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) is the preferred technique for its ability to separate and quantify the parent compound and its degradation products.[12]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is recommended to ensure separation of polar and non-polar species.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the carbamate/ester) and/or Mass Spectrometry (LC-MS) for definitive identification of degradation products.[13][14]

-

Summary of Stability Profile

The following table provides a consolidated overview of the chemical stability of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate.

| Condition | Stability | Primary Degradation Product(s) |

| Strongly Acidic (pH < 2) | Unstable | Methyl 3-aminotetrahydrofuran-3-carboxylate |

| Mildly Acidic (pH 3-5) | Potentially Unstable | Slow formation of Methyl 3-aminotetrahydrofuran-3-carboxylate |

| Neutral (pH 6-8) | Generally Stable | - |

| Basic (pH > 9) | Unstable | 3-(Boc-amino)tetrahydrofuran-3-carboxylate (salt) |

| Oxidizing Agents (e.g., H₂O₂) | Likely Stable | Minimal degradation expected at the core structure, but peroxide formation on the THF ring is possible over time with atmospheric oxygen. |

| Elevated Temperature | Moderately Stable | Potential for thermolytic deprotection of the Boc group at very high temperatures.[15] |

| Light (UV/Visible) | Moderately Stable | Potential for slow degradation; catalyzes peroxide formation. |

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

Analytical methods for amino acid determination in organisms. ResearchGate. (2020-08-18). [Link]

-

Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Journal of Organic Chemistry, 71(24), 9045-50. [Link]

-

Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

Pathak, T. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry. [Link]

-

Thiageswaran, S. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Analytical Methods for Amino Acids. Shimadzu. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. cdn.ymaws.com [cdn.ymaws.com]

- 4. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sepscience.com [sepscience.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to Sourcing Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: From Commercial Suppliers to Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available scaffolds, saturated heterocyclic compounds, particularly those incorporating protected amino acid moieties, have garnered significant attention for their ability to impart desirable physicochemical properties and three-dimensional complexity to drug candidates. Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a chiral synthetic building block, represents a key intermediate for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of the commercial landscape for this important reagent, outlines strategies for its procurement, and details essential quality control measures to ensure the integrity of your research.

The Strategic Importance of 3-Amino-tetrahydrofuran-3-carboxylic Acid Derivatives in Drug Discovery

The tetrahydrofuran ring system is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. Its incorporation can enhance solubility, modulate metabolic stability, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements. When functionalized with an amino acid at the 3-position, as in the case of 3-amino-tetrahydrofuran-3-carboxylic acid and its derivatives, this scaffold becomes a versatile tool for introducing constrained amino acid mimetics into peptides or small molecules.

The tert-butyloxycarbonyl (Boc) protecting group on the amino function is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for the selective unmasking of the amine for subsequent chemical transformations.[] The methyl ester of the carboxylic acid provides a convenient handle for further synthetic manipulations, such as amide bond formation or reduction to the corresponding alcohol.

Given the chiral nature of the 3-position, the enantiomeric purity of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is of critical importance, as the biological activity of the final drug substance is often highly dependent on its stereochemistry.

Navigating the Commercial Supplier Landscape

Procuring specialized chemical reagents like Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate requires a discerning approach. While a direct, off-the-shelf listing for this exact compound may be limited to a few specialized suppliers, a broader search for its constituent parts and related structures reveals a vibrant market of chemical vendors. Researchers have several avenues for sourcing this key intermediate, each with its own set of considerations.

Direct Commercial Purchase of Related Building Blocks

A primary strategy is to identify major chemical suppliers that offer structurally analogous compounds. For instance, the corresponding carboxylic acid, 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid (CAS 869785-31-9) , is available from prominent suppliers like Sigma-Aldrich . The availability of this precursor from a major distributor signifies its utility and established synthesis routes. Researchers can then perform a straightforward esterification to obtain the desired methyl ester.

Furthermore, the precursor Methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) is commercially available from a wider range of suppliers, including AChemBlock and CymitQuimica .[2][3] This provides a readily accessible starting material for a de novo synthesis of the target compound.

A comparative analysis of sourcing options for these key precursors is presented below:

| Compound | Supplier | Purity | Available Quantities | Key Considerations |

| 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid | Sigma-Aldrich | ≥95% | Inquire | Direct precursor, requires esterification. |

| Methyl tetrahydrofuran-3-carboxylate | AChemBlock | 97% | 25g, 100g | Readily available starting material for synthesis. |

| Methyl tetrahydrofuran-3-carboxylate | CymitQuimica | 95% | 1g, 5g, 10g, 25g, 100g | Multiple quantity options for various scales. |

The Custom Synthesis Option

When engaging a custom synthesis provider, it is crucial to establish a clear set of specifications, including:

-

Purity: Typically ≥98% by HPLC.

-

Enantiomeric Excess (e.e.): For chiral applications, an e.e. of ≥99% is often required.

-

Analytical Data: A comprehensive Certificate of Analysis (CoA) should be requested, including ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry data.

-

Scale: From milligram to kilogram quantities.

The workflow for engaging a custom synthesis provider can be visualized as follows:

Sources

- 2. Methyl tetrahydrofuran-3-carboxylate 97% | CAS: 53662-85-4 | AChemBlock [achemblock.com]

- 3. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 4. biosolveit.de [biosolveit.de]

- 5. lifechemicals.com [lifechemicals.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. chemscene.com [chemscene.com]

- 10. BOC Protected Amino Acids,BOC Anhydride & Derivatives [bzchemicals.com]

The Enduring Sentinel: A Technical Guide to the Role of the Boc Protecting Group in Modern Organic Synthesis

In the intricate tapestry of modern organic synthesis, where the construction of complex molecular architectures demands precision and control, the humble tert-butyloxycarbonyl (Boc) protecting group stands as a sentinel of functionality. Its widespread adoption is not a matter of historical precedent but a testament to its remarkable utility, predictable reactivity, and adaptability across a vast landscape of chemical transformations. This guide provides an in-depth technical exploration of the Boc group, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its application, empowering researchers, scientists, and drug development professionals to leverage its full potential with confidence and strategic foresight.

The Fundamental Chemistry of the Boc Group: A Tale of Stability and Controlled Lability

The efficacy of any protecting group lies in a delicate balance: robust enough to withstand a range of reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule.[1] The Boc group, a carbamate derivative, masterfully embodies this duality.[2]

1.1. The Bulwark of Stability: Resistance to Basic and Nucleophilic Reagents

The Boc group's steric bulk, conferred by the tert-butyl moiety, effectively shields the nitrogen atom from nucleophilic attack.[3] This steric hindrance, coupled with the electron-donating nature of the tert-butyl group, renders the carbamate linkage exceptionally stable under basic conditions and resistant to a wide array of nucleophiles.[4][5] This stability is a cornerstone of its utility, allowing for a broad spectrum of subsequent chemical modifications on other parts of the molecule without premature deprotection.

1.2. The Achilles' Heel: Acid-Mediated Deprotection

The key to the Boc group's strategic deployment is its predictable and clean removal under acidic conditions.[3] The mechanism of deprotection is a classic example of acid-catalyzed fragmentation, initiated by the protonation of the carbamate carbonyl oxygen.[2] This protonation facilitates the departure of the stable tert-butyl cation, which subsequently deprotonates to form the volatile isobutene gas, driving the reaction to completion.[2] The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[2][3]

Strategic Implementation: The Art of Boc Protection and Deprotection

The successful application of the Boc group hinges on the judicious selection of reagents and conditions for both its introduction and removal. These choices are dictated by the specific substrate, the presence of other functional groups, and the overall synthetic strategy.

2.1. Introduction of the Boc Group: A Nucleophilic Endeavor

The most common and efficient method for the introduction of the Boc group is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc)₂O.[3][6] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of (Boc)₂O.[3] The choice of base and solvent is critical for optimizing the reaction efficiency and selectivity.

Table 1: Common Reagents and Conditions for Boc Protection

| Reagent | Base | Solvent(s) | Key Considerations |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), NaOH, NaHCO₃ | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Water, Dioxane | The most widely used and versatile method. The choice of base depends on the substrate's solubility and acid sensitivity. Aqueous conditions are often suitable for amino acids.[4] |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Dichloromethane (DCM), Dimethylformamide (DMF) | A more reactive reagent, useful for less nucleophilic amines. |

| tert-Butyl azidoformate (Boc-N₃) | - | Various | Historically significant but less commonly used now due to the potential hazards associated with azides. |

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

Objective: To protect a primary amine with a Boc group using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature. For water-soluble amines, a biphasic system with NaHCO₃ in water and an organic solvent can be employed.[4]

-

Add (Boc)₂O to the reaction mixture portion-wise or as a solution in the same solvent.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

-

Purify the product by column chromatography on silica gel if necessary.[7]

Causality Behind Choices:

-

(Boc)₂O is preferred: It is a stable, crystalline solid that is easy to handle and generates innocuous byproducts (tert-butanol and CO₂).[3]

-

Base is crucial: The base neutralizes the acidic proton of the amine, enhancing its nucleophilicity, and also scavenges the acidic byproducts of the reaction.[6]

-

Solvent selection: The choice of solvent is dictated by the solubility of the starting materials. Aprotic solvents like DCM and THF are common, but aqueous systems are effective for amino acids.[4][6]

2.2. Removal of the Boc Group: A Controlled Release

The deprotection of a Boc-protected amine is most commonly achieved using strong acids.[3] Trifluoroacetic acid (TFA) is the reagent of choice due to its volatility, which simplifies product isolation.[2][3]

Table 2: Common Reagents and Conditions for Boc Deprotection

| Reagent | Solvent(s) | Key Considerations |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), 1,4-Dioxane, Neat | Highly effective and the most common method. Typically used as a 20-50% solution in DCM.[8] Neat TFA can be used for rapid deprotection.[3] |

| Hydrochloric acid (HCl) | 1,4-Dioxane, Diethyl ether, Methanol, Ethyl acetate | A common alternative to TFA. Often used as a 4M solution in dioxane. Can lead to the formation of the amine hydrochloride salt, which is often a crystalline solid.[8] |

| Phosphoric acid (H₃PO₄) | Tetrahydrofuran (THF) / Water | A milder and more environmentally benign option.[4] |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | Can offer selectivity in the presence of other acid-sensitive groups.[6] |

Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection

Objective: To deprotect a Boc-protected amine using trifluoroacetic acid.

Materials:

-

Boc-protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected amine in DCM in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM, but this can be adjusted based on the substrate's sensitivity.[9]

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS (typically 30 minutes to 2 hours). Evolution of gas (isobutene and CO₂) is often observed.[2][3]

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[8]

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free amine.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

-

Further purification can be performed by chromatography or crystallization if necessary.

Self-Validating System and Trustworthiness:

-

Monitoring is key: The progress of both protection and deprotection should be rigorously monitored to avoid side reactions or incomplete conversion.

-

Scavengers for Cationic Side Reactions: The tert-butyl cation generated during deprotection can be trapped by nucleophilic residues within the substrate (e.g., tryptophan or methionine side chains in peptides).[3] The addition of scavengers such as anisole, thioanisole, or triethylsilane is a field-proven strategy to mitigate these unwanted alkylation side reactions.

Orthogonal Protection Strategies: The Boc Group in Concert

The true power of the Boc group is often realized in the context of orthogonal protection strategies, where multiple protecting groups with distinct lability profiles are employed to selectively unmask different functional groups within the same molecule.[3] This approach is fundamental to the synthesis of complex molecules like peptides and oligosaccharides.[7]

Key Orthogonal Partners for the Boc Group:

-

Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[3] Its removal with a mild base like piperidine leaves the acid-labile Boc group intact, allowing for the selective deprotection of either the N-terminus or side chains of amino acids.

-

Cbz (Carboxybenzyl) or Z: This group is cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), a condition under which the Boc group is stable.[3] This orthogonality allows for a three-dimensional protection strategy in combination with Boc and Fmoc.

-

Alloc (Allyloxycarbonyl): Removed by palladium(0)-catalyzed allyl transfer, providing another orthogonal deprotection pathway.[3]

The Boc Group in Action: Applications in Total Synthesis and Drug Development

The strategic use of the Boc protecting group is a recurring theme in the synthesis of complex natural products and medicinally important compounds.

4.1. Case Study: The Total Synthesis of (+)-Saxitoxin

The total synthesis of the potent neurotoxin (+)-saxitoxin provides a compelling example of the Boc group's critical role in managing multiple nitrogen functionalities. In a concise synthesis reported by Looper and Bhonde, the journey begins with N-Boc-L-serine methyl ester.[10] Throughout the synthetic sequence, Boc groups are used to protect guanidinium precursors. In the final stages of the synthesis, the deprotection of the remaining Boc groups is achieved using a 1:1 mixture of TFA and CH₂Cl₂, cleanly yielding the target molecule.[9] This late-stage deprotection highlights the robustness of the Boc group throughout a multi-step synthesis and its clean removal to unveil the final complex structure.

4.2. Indispensable Tool in Drug Development

In the pharmaceutical industry, the Boc group is a workhorse for the synthesis of active pharmaceutical ingredients (APIs). Its reliability and well-understood reactivity profile are crucial for developing scalable and reproducible synthetic routes.

-

Peptide and Peptidomimetic Drugs: The Boc group was historically central to the development of solid-phase peptide synthesis and continues to be used in the solution-phase synthesis of peptide-based drugs. For instance, in the synthesis of insulin analogues, Boc protection plays a significant role in improving the purity and yield of intermediates.[11]

-

Small Molecule Synthesis: In the synthesis of complex small molecule drugs, the Boc group is used to mask amine functionalities to direct reactivity to other parts of the molecule. For example, in the synthesis of derivatives of the anticancer drug paclitaxel, Boc protection of amino groups prevents unwanted side reactions with other reactive functional groups.[11]

-

Antibiotic Modification: The modification of existing antibiotic scaffolds to combat drug resistance often involves the use of protecting groups. In the side-chain modification of penicillin drugs, the Boc group effectively shields the amino group, preventing undesired reactions and improving the quality of the final product.[11]

Visualizing the Workflow: Boc Protection and Deprotection Mechanisms

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the mechanisms of Boc protection and deprotection.

Caption: Mechanism of Boc protection of a primary amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion: The Boc Group as an Enduring Asset

The tert-butyloxycarbonyl protecting group is far more than a mere synthetic convenience; it is a strategic tool that enables the construction of complex molecules with a high degree of control and predictability. Its well-defined stability and lability, coupled with its compatibility with a wide range of reaction conditions and its role in orthogonal protection schemes, solidify its position as an indispensable asset in the arsenal of the modern organic chemist. As the pursuit of novel therapeutics and complex natural products continues to push the boundaries of synthetic chemistry, the enduring utility of the Boc group is certain to persist, a silent sentinel guarding the path to molecular innovation.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

Bhonde, V. R., & Looper, R. E. (2011). A stereocontrolled synthesis of (+)-saxitoxin. Journal of the American Chemical Society, 133(50), 20172–20174. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5545–5551. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

-

Reddit. Boc De-protection. [Link]

-

Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]

-

Denmark Group. Total Synthesis of Saxitoxin. [Link]

-

ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

-

ChemRxiv. Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

PubMed. A stereocontrolled synthesis of (+)-saxitoxin. [Link]

-

ResearchGate. Synthesis of Saxitoxin and Its Derivatives. [Link]

-

University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

-

Reddit. Boc De-protection. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. reddit.com [reddit.com]

- 9. A stereocontrolled synthesis of (+)-saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stereocontrolled synthesis of (+)-saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of Methyl 3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is the efficient esterification of its commercially available carboxylic acid precursor, 3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid. We will delve into the rationale behind the chosen synthetic strategies, offering two robust protocols utilizing (trimethylsilyl)diazomethane and Steglich esterification conditions. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles to ensure successful and reproducible synthesis.

Introduction: The Significance of Substituted Tetrahydrofurans in Medicinal Chemistry

The tetrahydrofuran moiety is a privileged scaffold in a multitude of biologically active molecules and approved pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it an attractive component in the design of novel therapeutics. Specifically, α,α-disubstituted amino acids and their derivatives, such as the target molecule, are of great interest as they can induce conformational constraints in peptides, leading to enhanced metabolic stability and receptor affinity. Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate serves as a key intermediate for the introduction of this constrained cyclic amino acid into more complex molecular architectures.

Synthetic Strategy: Esterification of a Boc-Protected Amino Acid

The most direct and atom-economical approach to the synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is the esterification of the corresponding carboxylic acid, which is readily available from commercial sources. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group necessitates the use of mild reaction conditions to avoid its cleavage.[1] This guide will detail two highly effective and widely adopted methods for this transformation:

-

Method A: (Trimethylsilyl)diazomethane Esterification: This method offers a safe and highly efficient route to methyl esters. (Trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and safer alternative to the highly toxic and explosive diazomethane.[2] The reaction proceeds under mild, neutral conditions, ensuring the integrity of the Boc-protecting group.[3]

-

Method B: Steglich Esterification using DCC and DMAP: The Steglich esterification is a classic and reliable method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[5]

The overall synthetic transformation is depicted in the following reaction scheme:

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Downstream Functionalization of the Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate Core

Introduction: The Strategic Value of a Constrained Scaffold

The Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate core is a highly valuable building block in modern medicinal chemistry and drug discovery. As a conformationally constrained α-amino acid analogue, it serves as a bioisostere for natural amino acids, enabling the exploration of chemical space with enhanced metabolic stability and defined spatial orientation of substituents. The tetrahydrofuran (THF) ring introduces a rigid scaffold that can improve binding affinity and selectivity for biological targets. This guide provides a detailed exploration of the primary downstream functionalization pathways accessible from this core, offering both the strategic rationale and field-tested protocols for researchers engaged in the synthesis of novel chemical entities.

The molecule presents three primary points for chemical modification:

-

The Methyl Ester: A versatile handle for conversion into a wide array of amides, or reduction to a primary alcohol.

-

The Boc-Protected Amine: A latent primary amine that can be unmasked for subsequent acylation, alkylation, or other N-functionalizations.

-

The Tetrahydrofuran Ring: While less commonly functionalized, it can be a site for more advanced modifications under specific conditions (not covered in this primary guide).

This document will focus on the most robust and widely applicable transformations at the ester and amine functionalities, providing a foundational toolkit for leveraging this scaffold in discovery programs.

Core Functionalization Pathways: An Overview

The strategic diversification of the Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate core can be visualized as a series of fundamental, high-yield transformations. Each pathway unlocks a distinct class of derivatives.

Caption: Key functionalization pathways from the core scaffold.

Pathway A: Amide Bond Formation via the Carboxylate Group

The conversion of the methyl ester to an amide bond is arguably the most common and powerful strategy for library development from this core. It allows for the introduction of a vast array of chemical functionalities through the coupling of diverse primary and secondary amines. The most reliable method involves a two-step sequence: saponification of the ester to the corresponding carboxylic acid, followed by a standard peptide-type coupling reaction.

Protocol 1: Saponification of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Principle: This protocol utilizes lithium hydroxide (LiOH) for the basic hydrolysis of the methyl ester. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The use of a THF/water co-solvent system ensures the solubility of both the organic substrate and the inorganic base.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, approx. 0.2 M concentration).

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up (Acidification): Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.

-

Product Isolation: Carefully acidify the aqueous solution to pH 3-4 using 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid, which is often used in the next step without further purification.

Scientist's Note: It is crucial to avoid strong acidic conditions or prolonged exposure to acid during work-up to prevent premature cleavage of the acid-labile Boc protecting group.[1] Cooling the solution before acidification minimizes potential side reactions.

Protocol 2: Amide Coupling with Primary/Secondary Amines

Principle: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent.[2] HATU activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily displaced by the amine nucleophile. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the generated acids and deprotonate the amine salt (if provided as such).

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) sequentially.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine to remove residual DMF, DIPEA, and unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Summary: Representative Amide Couplings

| Amine Partner | Coupling Time (h) | Yield (%) | Method |

| Benzylamine | 4 | 92 | Protocol 2 |

| Morpholine | 6 | 88 | Protocol 2 |

| L-Alanine methyl ester | 8 | 85 | Protocol 2 |

| Aniline | 12 | 75 | Protocol 2 |

Pathway B: Reduction of the Ester to a Primary Alcohol

Reduction of the methyl ester provides access to the versatile chiral amino alcohol, 3-(Boc-amino)-3-(hydroxymethyl)tetrahydrofuran. This intermediate can be further functionalized at the hydroxyl group (e.g., etherification, esterification) or used in reactions where the alcohol directs stereochemistry.

Principle: While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane tetrahydrofuran complex (BH₃-THF) is often preferred due to its high chemoselectivity.[3] Borane selectively reduces carboxylic acids and esters in the presence of many other functional groups, including the Boc-carbamate, which is stable to these conditions.[4][5]

Protocol 3: Selective Reduction with Borane-Tetrahydrofuran (BH₃-THF)

-

Reaction Setup: Under an inert atmosphere, dissolve Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add a 1.0 M solution of BH₃-THF in THF (2.0-3.0 eq) dropwise to the stirred solution over 15-20 minutes.

Scientist's Note: The addition of borane is exothermic and generates hydrogen gas. Slow, controlled addition at 0 °C is critical for safety and to prevent runaway reactions.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol (MeOH). Vigorous gas evolution will occur. Continue adding MeOH until the bubbling ceases.

-

Concentration: Remove the solvents under reduced pressure.

-

Purification: The crude residue can often be purified directly by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure alcohol product. A typical yield is 85-95%.

Pathway C: Deprotection of the Boc-Amine

Revealing the primary amine is a gateway to a multitude of subsequent functionalization reactions, including N-acylation, sulfonylation, and reductive amination.

Principle: The tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group.[6] It is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as an ammonium salt.[1][7]

Protocol 4: Boc-Deprotection with Trifluoroacetic Acid (TFA)

-

Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

Safety Note: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

-

Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS. CO₂ gas is evolved, so do not perform this reaction in a sealed vessel.[7]

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. It is good practice to co-evaporate the residue with a solvent like toluene or DCM (2-3x) to ensure all residual TFA is removed.

-

Product: The product is obtained as the stable TFA salt, which is often a viscous oil or a solid. This salt can be used directly in some subsequent reactions (e.g., acylation with an acid chloride in the presence of excess base) or neutralized to obtain the free amine.

-

(Optional) Neutralization: To obtain the free amine, dissolve the TFA salt in DCM and wash with a saturated aqueous NaHCO₃ solution or 1 M NaOH until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine. Note that the free amine may be less stable than its salt form.

Tandem Functionalization: A Case Study

The power of this scaffold lies in combining these fundamental protocols. A common sequence is Boc-deprotection followed by N-acylation to generate novel amide derivatives at the 3-amino position.

Protocol 5: Tandem Deprotection and N-Acylation

-

Step 1 - Deprotection: Follow Protocol 4 to generate the TFA salt of Methyl 3-aminotetrahydrofuran-3-carboxylate.

-

Step 2 - N-Acylation: a. Dissolve the crude TFA salt from the previous step (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Add a tertiary amine base, such as triethylamine (TEA, 3.0 eq) or DIPEA (3.0 eq), and cool the mixture to 0 °C. The extra equivalents of base are needed to neutralize the TFA salt and the HCl generated during the reaction. c. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS. e. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. f. Purify the final product by flash column chromatography.

References

- CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

WO/2008/080891 - PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. WIPO Patentscope. [Link]

-

Goodreid, J. D., et al. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. J Org Chem., 79(3), 943-54. [Link]

-

Brown, H. C., et al. (1979). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 44(15), 2422–2425. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

-